4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is a chemical compound with the molecular formula C14H7N5 and a molecular weight of 245.23888 g/mol It is known for its unique structure, which includes a benzotriazole moiety attached to a phthalonitrile core
Preparation Methods
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Oxidation and Reduction:
Cyclization Reactions: The presence of the nitrile groups allows for cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole and phthalonitrile moieties.
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies:
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is not fully understood. the benzotriazole moiety is known to act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound . The nitrile groups can participate in various chemical transformations, including nucleophilic addition and cyclization reactions . These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile can be compared with other similar compounds, such as:
4-(1H-1,2,3-Benzotriazol-1-yl)-5-(4-chlorophenoxy)phthalonitrile: This compound has a similar structure but includes a chlorophenoxy group, which can influence its reactivity and applications.
2-(1H-Benzotriazol-1-yl)acetonitrile: This compound is another benzotriazole derivative with different reactivity due to the presence of an acetonitrile group.
4-(1H-1,2,3-Benzotriazol-1-yl)-5-{[2-(1H-1,2,3-Benzotriazol-1-yl)-4,5-dicyanophenyl]sulfanyl}phthalonitrile: This compound includes additional benzotriazole and dicyanophenyl groups, making it more complex and potentially more reactive.
The uniqueness of this compound lies in its specific combination of benzotriazole and phthalonitrile moieties, which confer distinct electronic and steric properties that are valuable in various chemical applications.
Properties
Molecular Formula |
C14H7N5 |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7N5/c15-8-10-5-6-12(7-11(10)9-16)19-14-4-2-1-3-13(14)17-18-19/h1-7H |
InChI Key |
HABCUEXJOHGRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.